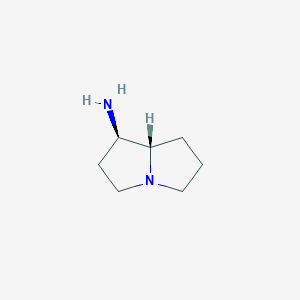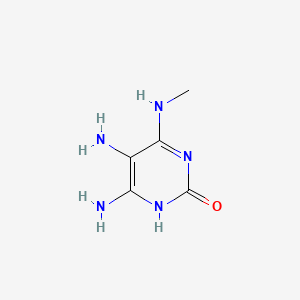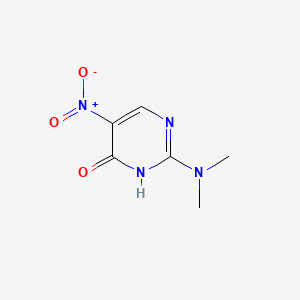
ALLOCHROSIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allochroside is a mixture of four glycosides of triterpene saponins derived from the plant species Acanthophyllum gypsophiloides . This compound includes acanthophylloside A, acanthophylloside B, acanthophylloside C, and acanthophylloside D . This compound is known for its diverse biological activities and has been used in traditional medicine, particularly in Central Asia, Turkey, Iran, Afghanistan, and the Caucasus .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Allochroside is typically extracted from the roots of Acanthophyllum gypsophiloides. The extraction process involves several steps, including drying, grinding, and solvent extraction using water or alcohol . The extract is then purified through various chromatographic techniques to isolate the glycosides.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The roots of Acanthophyllum gypsophiloides are harvested, dried, and ground. The ground material is subjected to solvent extraction, usually with water or alcohol, followed by purification using chromatographic methods to obtain the pure glycosides .
Analyse Chemischer Reaktionen
Types of Reactions: Allochroside undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its constituent glycosides.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can oxidize this compound, leading to the formation of oxidized derivatives.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of the glycosides present in this compound .
Wissenschaftliche Forschungsanwendungen
Allochroside has a wide range of scientific research applications due to its diverse biological activities :
Chemistry: It is used as a model compound for studying the chemistry of triterpene saponins and their derivatives.
Wirkmechanismus
The mechanism of action of allochroside involves its interaction with various molecular targets and pathways . The glycosides in this compound can interact with cell membranes, leading to changes in membrane permeability and cell signaling pathways. This interaction can result in various biological effects, such as anti-inflammatory and cytotoxic activities .
Vergleich Mit ähnlichen Verbindungen
Allochroside is unique due to its specific composition of glycosides from Acanthophyllum gypsophiloides . Similar compounds include other triterpene saponins from related plant species, such as:
Saponaria officinalis (Soapwort): Contains saponins with similar foaming and detergent properties.
Gypsophila paniculata (Baby’s Breath): Contains saponins with similar biological activities.
This compound stands out due to its specific glycoside composition and the unique biological activities associated with these glycosides .
Eigenschaften
CAS-Nummer |
141489-39-6 |
|---|---|
Molekularformel |
C16H16N2O5S |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





